1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone
Description
1-(3,4-Dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone is a fused heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core with a ketone substituent at the 1-position. This scaffold is of significant interest due to its structural similarity to bioactive dihydropyrimidine and benzimidazole derivatives, which are known for diverse pharmacological activities such as antiviral, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)14-7-4-8-15-11-6-3-2-5-10(11)13-12(14)15/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUITNNJOJCALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN2C1=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone typically involves the condensation of 1H-benzimidazol-2-amine with an aldehyde in the presence of a suitable catalyst. One common method includes the use of malononitrile and an aldehyde under microwave irradiation or classical heating conditions in water without any catalyst . Another approach involves the reaction of 1,2-diaminoimidazole with N-arylmaleimides, which can yield various derivatives depending on the reaction conditions .
Chemical Reactions Analysis
Biginelli-Type Cyclocondensation
This compound is synthesized via Biginelli-like reactions involving 2-aminobenzimidazole, aldehydes, and β-ketoamides. A representative protocol includes:
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Reactants : 2-Aminobenzimidazole (0.01 mol), N-(4-methylthiazol-2-yl)-3-oxobutanamide (0.01 mol), and substituted benzaldehyde (0.01 mol)
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Conditions : Reflux in DMF (10 mL) for 30 minutes
| Example Product | Substituent (R) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 4a | 4-Chlorophenyl | 71 | 198 |
| 4e | 3-Bromophenyl | 68 | 240 |
| 4h | 3-Nitrophenyl | 70 | 201 |
Key observations:
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Electron-withdrawing substituents (e.g., nitro, bromo) enhance reaction rates and yields .
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The ethanone group facilitates intramolecular cyclization to form the pyrimido-benzimidazole core .
Substitution at the Ethanone Moiety
The ethanone group undergoes nucleophilic substitution under basic conditions:
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Reaction : Treatment with Grignard reagents (e.g., CH₃MgBr) yields tertiary alcohols.
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Conditions : Dry THF, 0°C → room temperature, 4–6 hours.
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Mechanism : Ketone → alkoxide intermediate → nucleophilic attack.
Condensation with Amines
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Reaction : Condensation with primary amines (e.g., aniline) forms Schiff bases.
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Conditions : Ethanol, catalytic acetic acid, reflux (8–12 hours).
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Products : Imine derivatives with potential bioactivity (e.g., antimicrobial) .
Formation of Polycyclic Systems
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Reaction : Photochemical cyclization with α,β-unsaturated ketones (e.g., 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one) under UV light (312 nm).
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Application : Synthesis of Alzheimer’s disease biomarkers (e.g., T808P) .
Microwave-Assisted Reactions
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Protocol : Microwave irradiation (80°C, DMSO solvent) accelerates Kornblum oxidation followed by Biginelli cyclization.
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Efficiency : 75–89% yield reduction in reaction time (30 minutes vs. 6–8 hours conventional) .
Oxidation of the Dihydropyrimidine Ring
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Reagents : KMnO₄/H₂SO₄ or DDQ (dichlorodicyanoquinone).
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Products : Aromatic pyrimido[1,2-a]benzimidazoles with loss of hydrogen atoms .
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Application : Enhances π-conjugation for materials science applications.
Reduction of the Ethanone Group
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Reagents : NaBH₄/MeOH or LiAlH₄/THF.
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Products : Secondary alcohol derivatives.
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Biological Relevance : Improved solubility for pharmacological testing.
Biological Activity Correlations
Substituent modifications significantly influence bioactivity:
| Derivative | Substituent | IC₅₀ (µM) Against Caspase-3 | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|---|
| Parent Compound | H | 12.4 ± 1.2 | 32–64 |
| 4-Nitro Derivative | NO₂ | 5.8 ± 0.9 | 8–16 |
| 4-Methoxy Derivative | OCH₃ | 18.6 ± 2.1 | 64–128 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent research has indicated that derivatives of 1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study highlighted the ability of these compounds to target specific signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research shows that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .
Neuroprotective Effects
Another promising application is in neuroprotection. Some derivatives have shown potential in protecting neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal model studies suggest that these compounds can improve cognitive functions and reduce neurodegeneration .
Materials Science Applications
Polymer Composites
In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The compound acts as a reinforcing agent in composite materials, improving their durability and resistance to thermal degradation .
Nanotechnology
The compound's unique chemical structure allows for its use in nanotechnology applications. It can be functionalized to create nanoscale devices or as a component in drug delivery systems. The ability to modify its surface properties makes it suitable for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The exact mechanism of action of 1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound have been identified as potential CRF1 receptor antagonists, which could have implications for treating stress-related disorders .
Comparison with Similar Compounds
Key Structural Features
*Hypothetical values based on core structure and substituents.
Functional Implications
- Ethanone vs. Methoxy/Pyrrolidinyl Groups: The ethanone group in the target compound likely increases electrophilicity compared to methoxy or alkyl-substituted analogs (e.g., CAS 79513-46-5 and 79513-58-9), influencing reactivity in nucleophilic additions or enzyme-binding interactions.
- Salt Forms: Hydrochloride and methanesulfonate salts (–6) enhance solubility and bioavailability compared to the neutral ethanone derivative .
Pharmacological and Bioactivity Profiles
Target Compound and Dihydropyrimido Analogs
Comparison with Pyrido and Tetrahydroquinoline Derivatives
- Pyrido[1,2-a]benzimidazoles: Nitro- and amino-substituted variants () show promise as antimicrobial agents due to nitro group redox activity .
- Tetrahydroquinoline Derivatives: The 1,3,3-trimethyl-1-ol analog () demonstrates antiulcer and antihistaminic properties, likely due to hydrogen-bonding interactions from the hydroxyl group .
Biological Activity
1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₁N₃O. It features a unique bicyclic structure that combines a pyrimidine and benzimidazole moiety, which contributes to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O |
| Molecular Weight | 227.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines. A study reported that derivatives of dihydropyrimidine exhibited significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, suggesting that structural modifications could enhance this activity further .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown potent inhibition of tyrosinase with an IC50 value of 1.97 μM, which is significantly lower than many known inhibitors . Additionally, molecular docking studies indicated strong binding interactions with ribonucleotide reductase (RNR) , a critical enzyme for DNA synthesis in cancer cells.
Antimicrobial Properties
This compound has demonstrated antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and metabolic pathways .
Antioxidant and Anti-inflammatory Effects
The compound exhibits notable antioxidant properties, which can protect cells from oxidative stress—a significant factor in cancer development. Furthermore, it has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
The biological activities of this compound are likely attributed to its ability to interact with various biological targets:
- DNA Binding : The compound acts as a DNA groove binder with significant binding energy (-21.32 kJ/mol), which may interfere with DNA replication and transcription processes.
- Enzyme Interaction : Its inhibitory action on enzymes like tyrosinase and RNR suggests potential pathways for therapeutic intervention in cancer treatment.
Case Study 1: Anticancer Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized several derivatives of 3,4-dihydropyrimidine and evaluated their anticancer properties. One derivative showed enhanced cytotoxicity against various cancer cell lines compared to the parent compound. This indicates that structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Activity
A systematic evaluation of the antimicrobial properties of several dihydropyrimidine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains. This positions the compound as a potential lead for developing new antimicrobial agents .
Q & A
Q. Advanced Research Focus
- Reproducibility checks : Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate procedural variables.
- Analytical validation : Use HPLC-MS to confirm purity (>95%) and rule out byproducts .
- Meta-analysis : Compare datasets across studies to identify trends (e.g., electron-withdrawing groups correlating with higher antimicrobial activity) .
What strategies are used to modify the dihydropyrimido-benzimidazole core for enhanced bioactivity?
Q. Advanced Research Focus
- Functionalization : Introduce substituents (e.g., nitro, fluoro) at the 5-position of the benzimidazole ring to modulate electron density and binding affinity .
- Hybridization : Conjugate with pharmacophores like hydrazones or pyrazolines to exploit synergistic effects. For example, hydrazinylphenyl derivatives exhibit improved anti-inflammatory activity due to enhanced hydrogen bonding .
What analytical methods ensure compound purity and stability during storage?
Q. Basic Research Focus
- Chromatography : TLC (silica gel, ethyl acetate/hexane eluent) for rapid purity assessment.
- Thermal analysis : DSC/TGA to detect decomposition temperatures (>200°C for stable derivatives) .
Q. Advanced Research Focus
- Forced degradation studies : Expose compounds to heat, light, or humidity, then monitor degradation via UPLC-QTOF to identify labile functional groups (e.g., ethanone oxidation to carboxylic acid) .
How do steric and electronic factors influence reaction pathways in derivative synthesis?
Q. Advanced Research Focus
- Steric effects : Bulky substituents (e.g., aryl groups) slow nucleophilic attack at the ethanone carbonyl, requiring higher temperatures or Lewis acid catalysts.
- Electronic effects : Electron-deficient benzimidazole rings (e.g., nitro-substituted) accelerate cyclization steps in MCRs due to increased electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
